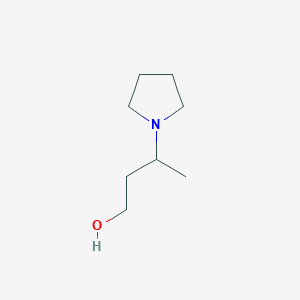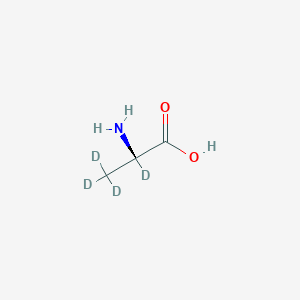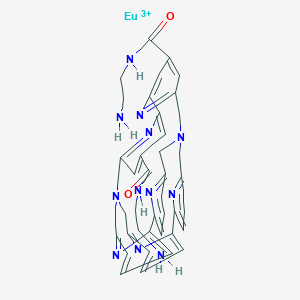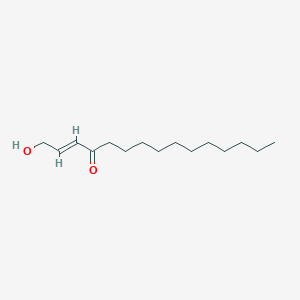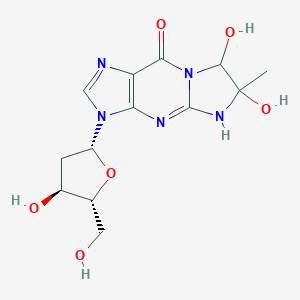
MG-dG Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MG-dG Adduct is a compound formed when methylglyoxal, a reactive dicarbonyl compound, reacts with deoxyguanosine, a nucleoside component of DNA. This adduct is significant due to its role in the formation of advanced glycation end products, which are associated with various diseases, including diabetes and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methylglyoxal-deoxyguanosine adduct typically involves the reaction of methylglyoxal with deoxyguanosine under controlled conditions. The reaction is usually carried out in an aqueous solution at physiological pH and temperature to mimic biological conditions .
Industrial Production Methods: While there is no large-scale industrial production method specifically for methylglyoxal-deoxyguanosine adduct, the production of methylglyoxal itself can be achieved through the degradation of glucose or other metabolic intermediates. This process can be scaled up using biotechnological methods involving microbial fermentation .
Análisis De Reacciones Químicas
Types of Reactions: MG-dG Adduct undergoes various chemical reactions, including:
Oxidation: The adduct can be oxidized to form more stable products.
Reduction: Reduction reactions can break down the adduct into simpler compounds.
Substitution: The adduct can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the adduct .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of the adduct, as well as substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
MG-dG Adduct has several scientific research applications:
Chemistry: It is used to study the mechanisms of glycation and the formation of advanced glycation end products.
Biology: The adduct is studied for its role in DNA damage and repair mechanisms.
Medicine: Research focuses on its association with diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: The adduct is used as a biomarker for oxidative stress and metabolic disorders .
Mecanismo De Acción
The mechanism by which methylglyoxal-deoxyguanosine adduct exerts its effects involves the modification of DNA structure and function. Methylglyoxal reacts with the guanine residues in DNA to form the adduct, which can lead to mutations and disruptions in DNA replication and repair processes. This can activate various cellular pathways, including those involved in apoptosis and inflammation .
Comparación Con Compuestos Similares
Methylglyoxal-lysine adduct: Formed by the reaction of methylglyoxal with lysine residues in proteins.
Glyoxal-deoxyguanosine adduct: Formed by the reaction of glyoxal, another reactive dicarbonyl compound, with deoxyguanosine.
Advanced glycation end products (AGEs): A broad category of compounds formed by the reaction of reducing sugars with proteins, lipids, or nucleic acids .
Uniqueness: MG-dG Adduct is unique due to its specific formation from methylglyoxal and deoxyguanosine, leading to distinct structural and functional consequences in DNA. Its role in disease mechanisms and potential as a biomarker for metabolic disorders further highlights its significance .
Propiedades
Número CAS |
159062-85-8 |
|---|---|
Fórmula molecular |
C13H17N5O6 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
Clave InChI |
FGUOIKXAPPJNLE-GFAWAZIOSA-N |
SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
SMILES isomérico |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
Sinónimos |
3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


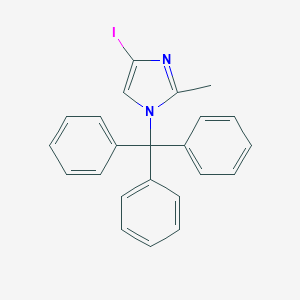
![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
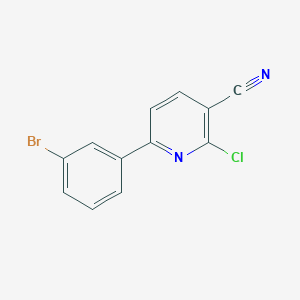
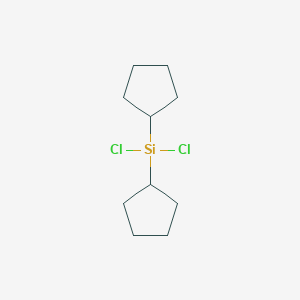
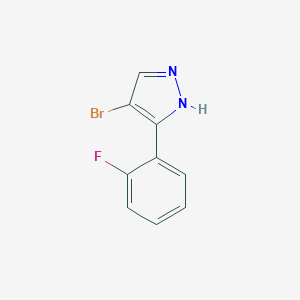

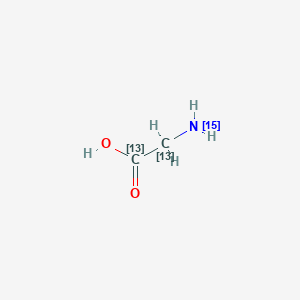
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
